molecular formula C19H17FN2O3S B11606896 (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11606896
M. Wt: 372.4 g/mol
InChI Key: VJWXZONWLSZJHF-DHDCSXOGSA-N
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Description

The compound (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a fluorobenzyl group, a methoxybenzylidene moiety, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. The initial step often includes the preparation of the intermediate compounds, such as the fluorobenzyl and methoxybenzylidene derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-{4-[(3-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one lies in its specific fluorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets.

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H17FN2O3S/c1-22-18(23)15(21-19(22)26)9-12-6-7-16(17(10-12)24-2)25-11-13-4-3-5-14(20)8-13/h3-10H,11H2,1-2H3,(H,21,26)/b15-9-

InChI Key

VJWXZONWLSZJHF-DHDCSXOGSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)NC1=S

Origin of Product

United States

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